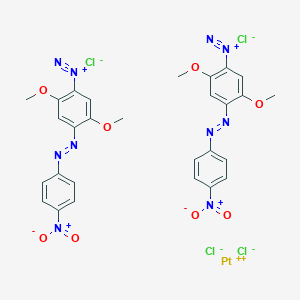
Platinum(II) tetrachlorodianion (fast black)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) tetrachlorodianion (fast black)2 is a coordination compound that has been widely used in scientific research. This compound is known for its unique properties, including its high reactivity, stability, and ability to bind to DNA. In
Wirkmechanismus
The mechanism of action of Platinum(II) tetrachlorodianion (fast black)2 involves its ability to bind to DNA. When the compound binds to DNA, it forms covalent bonds with the nitrogen atoms in the DNA bases, which can cause DNA damage and ultimately lead to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.
Biochemische Und Physiologische Effekte
Platinum(II) tetrachlorodianion (fast black)2 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to DNA, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and ribonucleotide reductase. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Platinum(II) tetrachlorodianion (fast black)2 in lab experiments is its high reactivity, which makes it a valuable tool for studying DNA-protein interactions. However, this compound is also known for its toxicity, which can make it difficult to work with in the lab. Additionally, its stability can be a limitation, as it can be difficult to control the rate of its reaction with other compounds.
Zukünftige Richtungen
There are many potential future directions for research involving Platinum(II) tetrachlorodianion (fast black)2. One area of interest is the development of new anticancer drugs based on the compound's ability to bind to DNA. Additionally, there is potential for using the compound in the development of new diagnostic tools for DNA-protein interactions. Finally, further research is needed to better understand the compound's mechanism of action and its potential applications in other areas of biochemistry and molecular biology.
In conclusion, Platinum(II) tetrachlorodianion (fast black)2 is a valuable tool for scientific research, particularly in the field of biochemistry. Its ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and developing new anticancer drugs. However, its toxicity and stability can be limitations in lab experiments. Despite these limitations, there are many potential future directions for research involving this compound, including the development of new anticancer drugs and diagnostic tools for DNA-protein interactions.
Synthesemethoden
The synthesis of Platinum(II) tetrachlorodianion (fast black)2 involves the reaction of platinum(II) chloride with sodium tetrachloroplatinate(II) in an aqueous solution. The resulting compound is a deep black powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Platinum(II) tetrachlorodianion (fast black)2 has been extensively used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to bind to DNA, which makes it a valuable tool for studying DNA-protein interactions. It has also been used in the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
122202-18-0 |
|---|---|
Produktname |
Platinum(II) tetrachlorodianion (fast black)2 |
Molekularformel |
C28H24Cl4N10O8Pt |
Molekulargewicht |
965.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C14H12N5O4.4ClH.Pt/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
AEVGFADEMXSXQW-UHFFFAOYSA-J |
SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
platinum(II) tetrachlorodianion (Fast Black)2 Pt(Fast Black)2 PtCl4(Fast Black)2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



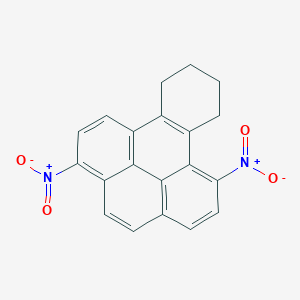
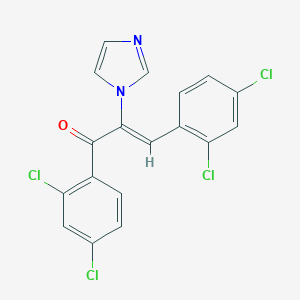
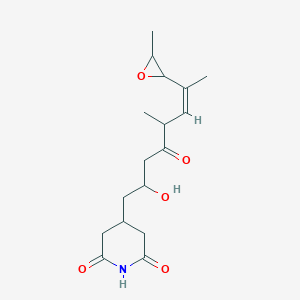
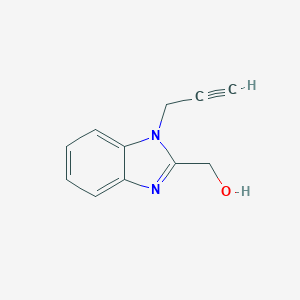
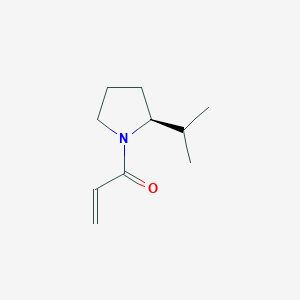

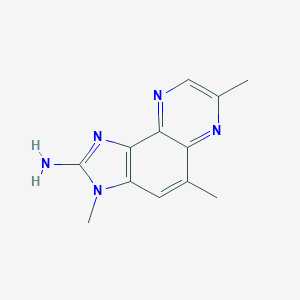
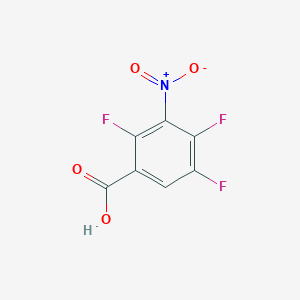
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
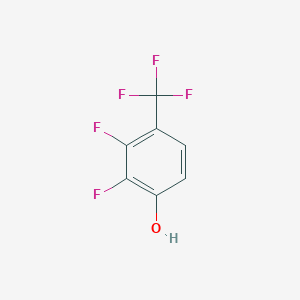

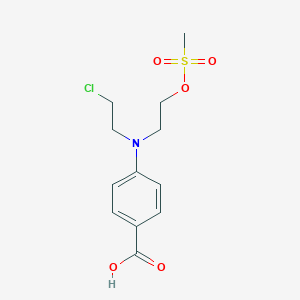
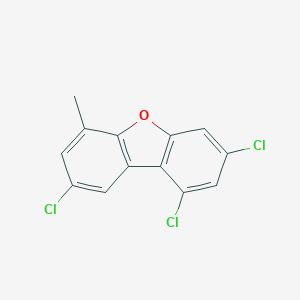
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)